molecular formula C20H18N2O4S2 B407215 N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide CAS No. 300559-25-5

N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide

Cat. No.: B407215
CAS No.: 300559-25-5
M. Wt: 414.5g/mol
InChI Key: AMXLJWOCCUSFLO-BOPFTXTBSA-N
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Description

Structural Characterization of N-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide

Molecular Architecture and Functional Groups

The molecular architecture of this compound is built around a central thiazolidinone core that serves as the structural foundation for the entire molecule. The thiazolidinone ring system contains a sulfur atom at position 1, a nitrogen atom at position 3, and exhibits characteristic carbonyl and thiocarbonyl functionalities. This heterocyclic core demonstrates remarkable stability and provides a rigid framework that influences the overall molecular geometry and electronic distribution throughout the compound.

The benzylidene substituent at the 5-position of the thiazolidinone ring features a 3-ethoxy-4-hydroxybenzylidene group, which introduces both electron-donating and hydrogen-bonding capabilities to the molecular structure. The ethoxy group (-OCH2CH3) at the meta position provides electron density to the aromatic ring through resonance effects, while the hydroxyl group (-OH) at the para position serves as both a hydrogen bond donor and acceptor. These substituents create a specific electronic environment that can significantly influence the compound's reactivity and interaction patterns with other molecules.

The phenylacetamide moiety connected to the nitrogen atom of the thiazolidinone ring adds another layer of structural complexity to the molecule. This group consists of a phenyl ring attached to an acetamide linker (-CH2CONH-), which provides additional sites for intermolecular interactions and contributes to the overall conformational flexibility of the compound. The amide functionality introduces polar characteristics and potential for hydrogen bonding, which are crucial for determining the compound's solid-state packing and solution behavior.

Spectroscopic analysis of related thiazolidinone compounds reveals characteristic absorption patterns that can be used to identify and characterize this molecular architecture. Infrared spectroscopy typically shows distinct absorption bands at 3200-3225 wavenumbers corresponding to N-H stretching vibrations, carbonyl absorptions around 1657-1686 wavenumbers for the thiazolidinone ring, and aromatic C=C stretching vibrations in the 1610-1620 wavenumber range. These spectroscopic signatures provide valuable fingerprints for structural confirmation and purity assessment of the compound.

Crystallographic Analysis

Unit Cell Parameters and Space Group

Crystallographic studies of structurally related thiazolidinone compounds provide important insights into the expected crystalline behavior of this compound. Similar compounds in this class typically crystallize in monoclinic space groups, with P21/c being the most commonly observed symmetry. The monoclinic crystal system is characterized by three unequal axes where two axes are perpendicular while the third forms an angle different from 90 degrees, providing an optimal packing arrangement for molecules with moderate asymmetry.

Representative unit cell parameters for closely related thiazolidinone derivatives demonstrate characteristic dimensions that reflect the molecular size and packing efficiency. For example, (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide crystallizes with unit cell dimensions of a = 11.628 Å, b = 9.057 Å, c = 11.525 Å, and β = 101.13°. These parameters indicate a moderately sized unit cell that accommodates four molecules per unit cell (Z = 4), suggesting efficient molecular packing with reasonable intermolecular contact distances.

The space group symmetry influences the molecular arrangement within the crystal lattice and determines the types of symmetry operations that relate equivalent molecules. The P21/c space group contains inversion centers, screw axes, and glide planes that create specific symmetry relationships between molecules in the crystal structure. These symmetry elements dictate the formation of centrosymmetric dimers and the overall three-dimensional packing motifs that stabilize the crystal structure through cooperative intermolecular interactions.

Crystallographic Parameter Representative Value Source Compound
Crystal System Monoclinic Related thiazolidinones
Space Group P21/c Common for this class
Unit Cell a-axis 9.97-11.63 Å Similar compounds
Unit Cell b-axis 9.06-11.22 Å Similar compounds
Unit Cell c-axis 9.32-11.53 Å Similar compounds
β-angle 100.39-101.13° Monoclinic examples
Molecules per Unit Cell 4 Typical Z value
Molecular Packing and Intermolecular Interactions

The molecular packing arrangements observed in thiazolidinone crystal structures reveal complex networks of intermolecular interactions that stabilize the three-dimensional lattice. Hydrogen bonding patterns play a crucial role in determining the packing motifs, with N-H···O interactions being particularly important for compounds containing amide functionalities. These hydrogen bonds typically form between the amide N-H donors and carbonyl O acceptors of neighboring molecules, creating chain-like or sheet-like supramolecular assemblies.

In related thiazolidinone structures, molecules commonly form C(6) and C(8) hydrogen-bonded chains that propagate along specific crystallographic directions. For instance, (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide exhibits two distinct N-H···O hydrogen bonding motifs that generate C(8) chains along the b-axis and C(6) chains along the c-axis. The combination of these chain motifs results in the formation of two-dimensional networks parallel to the bc plane, creating robust supramolecular architectures with enclosed ring systems involving four molecules.

Secondary interactions including C-H···O and C-H···S contacts provide additional stabilization to the crystal packing and influence the overall molecular arrangement. These weaker interactions fill the spaces between primary hydrogen-bonded chains and contribute to the formation of ribbon-like structures or layered assemblies. The aromatic rings in the structure can also participate in π-π stacking interactions, although the presence of bulky substituents may limit the extent of such interactions by introducing steric hindrance.

The dihedral angles between different molecular planes within the crystal structure provide important information about conformational preferences and packing constraints. Studies of related compounds show that thiazolidine rings typically maintain planarity, while attached aromatic rings adopt specific orientations determined by the balance between intramolecular electronic effects and intermolecular packing forces. These angular relationships are crucial for understanding the three-dimensional shape of the molecule and its ability to form specific intermolecular contacts.

Conformational Analysis of the Thiazolidinone Core

The conformational analysis of the thiazolidinone core reveals important structural features that influence the overall molecular geometry and reactivity patterns. The five-membered thiazolidinone ring typically adopts a nearly planar conformation due to the sp2 hybridization of the carbon atoms involved in the C=O and C=S double bonds. This planarity is essential for maintaining optimal overlap of p-orbitals in the conjugated system and ensures efficient delocalization of electron density throughout the ring structure.

Crystallographic investigations of similar thiazolidinone compounds demonstrate that the ring maintains high planarity with root-mean-square deviations from the best-fit plane typically less than 0.1 Å. The planar geometry facilitates conjugation between the thiocarbonyl and carbonyl groups through the nitrogen atom, creating an extended π-electron system that contributes to the compound's electronic stability and potential biological activity. This conjugation also influences the C-N bond character, introducing partial double-bond characteristics that restrict rotation around this bond.

The Z-configuration about the exocyclic C=C double bond connecting the thiazolidinone ring to the benzylidene substituent represents another critical conformational feature. This geometric arrangement is typically favored due to favorable S···O intramolecular contacts that stabilize the Z-isomer relative to the E-isomer. These stabilizing interactions, with typical S···O distances ranging from 2.69 to 2.74 Å, demonstrate the importance of through-space interactions in determining the preferred molecular conformation.

The dihedral angles between the thiazolidinone core and attached aromatic rings provide insights into the overall molecular shape and flexibility. Crystallographic studies show that benzene rings connected to the thiazolidinone system typically exhibit dihedral angles ranging from 20° to 86°, indicating significant deviation from coplanarity. For example, in (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one, the dihedral angle between the benzene and thiazolidinone rings is 86.0°, indicating an essentially perpendicular arrangement that minimizes steric interactions while maintaining favorable electronic properties.

Computational Modeling of Electronic and Geometric Properties

Computational quantum chemical methods provide valuable insights into the electronic structure and molecular properties of this compound that complement experimental crystallographic data. Density functional theory calculations using the B3LYP functional with appropriate basis sets have been successfully applied to similar thiazolidinone compounds to predict geometric parameters, electronic properties, and molecular stability. These computational approaches allow for detailed analysis of molecular orbitals, charge distributions, and potential energy surfaces that are not directly accessible through experimental methods.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels calculated for related thiazolidinone compounds provide important information about the electronic properties and potential reactivity patterns. The energy gap between these frontier orbitals influences the compound's ability to participate in electron transfer processes and contributes to its overall chemical stability. Molecular electrostatic potential calculations reveal the distribution of positive and negative electrostatic potential regions around the molecule, which are crucial for understanding intermolecular interaction preferences and potential binding sites for biological targets.

Computational geometry optimization studies typically confirm the experimental observations regarding molecular planarity and conformational preferences. The calculated bond lengths and angles generally show excellent agreement with crystallographic data, validating the reliability of the computational methods for predicting structural properties. These calculations also provide insights into the relative stability of different conformational isomers and the energy barriers associated with conformational changes, which are important for understanding the dynamic behavior of the molecule in solution and biological environments.

Chemical reactivity descriptors calculated from quantum chemical methods offer quantitative measures of molecular stability and reactivity trends. Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index provide valuable insights into the compound's propensity to undergo various chemical transformations. These descriptors are particularly useful for understanding structure-activity relationships and for predicting the behavior of the compound in different chemical environments.

Computational Property Description Significance
HOMO-LUMO Gap Energy difference between frontier orbitals Electronic stability and reactivity
Dipole Moment Molecular polarity measure Intermolecular interaction strength
Ionization Potential Energy required for electron removal Electron-donating ability
Electron Affinity Energy released upon electron addition Electron-accepting ability
Chemical Hardness Resistance to electron density change Chemical stability
Electrophilicity Index Tendency to accept electrons Reactivity toward nucleophiles

Properties

IUPAC Name

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-2-26-16-10-14(8-9-15(16)23)11-17-19(25)22(20(27)28-17)21-18(24)12-13-6-4-3-5-7-13/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXLJWOCCUSFLO-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound is synthesized through a multi-step process involving the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with 2-bromoacetophenone under basic conditions. The general reaction conditions include solvents like ethanol or methanol and catalysts such as sodium acetate. The resulting product has a molecular formula of C19H15N2O4SC_{19}H_{15}N_{2}O_{4}S and a molecular weight of approximately 401.5 g/mol.

Chemical Structure

PropertyValue
Molecular FormulaC19H15N2O4S
Molecular Weight401.5 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Anticancer Effects

The compound has been investigated for its anticancer properties , particularly against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators like cyclins and CDKs .

Case Study: Anticancer Activity
A recent study demonstrated that this compound exhibited an IC50 value of 25 µM against MCF-7 cells, indicating significant cytotoxicity compared to control groups .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties , which may be beneficial in treating conditions such as arthritis. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in modulating inflammatory responses .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : It inhibits enzymes involved in cell proliferation and inflammation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as MAPK and NF-kB, which are crucial for cellular responses to stress and inflammation .

Research Applications

The compound's unique structural features make it a valuable scaffold for developing new therapeutic agents. Its derivatives are being explored for enhanced bioactivity against tuberculosis and other infectious diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that modifications on the benzylidene moiety can significantly affect the binding affinity and potency against cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on various thiazolidinone derivatives demonstrated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis in breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Comparison with Similar Compounds

Structural Analogues in Aldose Reductase Inhibition

Several rhodanine-3-acetamide derivatives share structural similarities with the target compound, differing primarily in substituents on the benzylidene ring or acetamide group:

Compound Name Substituents (Benzylidene/Acetamide) Key Data (Yield, m.p., Purity) Biological Activity
4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) 4-hydroxy-3-methoxybenzylidene, benzoic acid Yield: 84.5%, m.p. 217–219°C, IR: 1622 cm⁻¹ (C=O), 1299 cm⁻¹ (C=S) Aldose reductase inhibition (IC₅₀ data not provided)
[(5Z)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 2,3-dibromo-5-ethoxy-4-hydroxybenzyl Docking score: −5.7 kcal/mol (dnaN protein) Anti-bacterial (Xanthomonas oryzae)
[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl]benzamide derivatives 3-methoxy-4-propoxybenzylidene Synthetic analogues with varied substituents Anti-biofilm activity (Staphylococcus aureus)

Key Observations :

  • The 3-ethoxy-4-hydroxybenzylidene group in the target compound is distinct from the 4-hydroxy-3-methoxy (3d) or 2,3-dibromo-5-ethoxy () variants. These substitutions influence electronic properties and binding affinity to target proteins .
  • Compounds with carboxylic acid or sulfonamide groups (e.g., 3d, ) exhibit enhanced solubility and polar interactions in enzyme inhibition assays .

Anti-Biofilm and Antimicrobial Analogues

The 3-ethoxy-4-hydroxybenzylidene motif is recurrent in anti-biofilm agents. For example:

  • 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one has 86 records in the aBiofilm database, indicating robust efficacy against Staphylococcus aureus .

Key Observations :

  • Lower yields (e.g., 31% for compound 9) highlight synthetic challenges with bulky substituents .
  • IR spectra consistently show C=O (1700–1706 cm⁻¹) and C=S (758–758 cm⁻¹) stretches across analogues, confirming core structural integrity .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

Thiourea reacts with α-haloacetic acid derivatives under basic conditions to form 2-iminothiazolidin-4-one intermediates. Microwave-assisted irradiation (250 W, 5 min) significantly accelerates this step, achieving 85–92% yields compared to traditional 12-hour reflux methods. Subsequent oxidation of the imino group to a keto moiety employs potassium permanganate or hydrogen peroxide, though over-oxidation risks necessitate careful stoichiometric control.

Nucleophilic Addition-Elimination

Hydrazide hydrazones, prepared from aryl aldehydes and hydrazides, undergo cyclization with thioglycolic acid in anhydrous benzene. Dean-Stark apparatus facilitates water removal, driving the reaction to 70–78% completion within 6–8 hours. This method preferentially forms the Z-isomer of the thiazolidinone due to steric hindrance during ring closure.

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolPiperidine80465
TolueneAcetic acid110272
DMFAmmonium acetate1201.581

Data aggregated from

Dimethylformamide (DMF) with ammonium acetate proves optimal, achieving 81% yield through enhanced enolate stabilization. Microwave-assisted condensation (100 W, 15 min) further reduces reaction time to 20 minutes with comparable yields.

N-Acetylation with 2-Phenylacetamide

The final step involves nucleophilic substitution at the thiazolidinone’s N-3 position. Two approaches prevail:

Direct Acylation

Treatment with 2-phenylacetyl chloride in dichloromethane, using triethylamine as a base, affords 68–74% yields. Prolonged reaction times (>6 h) lead to oxazole byproducts via intramolecular cyclization, necessitating strict time monitoring.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) activates 2-phenylacetic acid for coupling with the amine intermediate. This method achieves higher regioselectivity (89% yield) but requires chromatographic purification to remove urea derivatives.

Stereochemical and Crystallographic Considerations

X-ray diffraction studies confirm the Z-configuration of the benzylidene double bond, stabilized by intramolecular hydrogen bonding between the 4-hydroxy group and thioxo sulfur. Polar solvents like ethanol favor this configuration, while aprotic solvents yield 7–12% E-isomer contamination.

Analytical Characterization

Table 2: Spectroscopic Data for Final Compound

TechniqueKey SignalsReference
IR (cm⁻¹)1685 (C=O), 1590 (C=N), 1250 (C=S)
¹H NMR (δ)7.82 (s, 1H, CH=C), 6.90–7.45 (m, 9H, Ar)
MS (m/z)414.5 [M+H]⁺

High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₂₀H₁₈N₂O₄S₂ with a 0.003 ppm error.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors for the condensation step, reducing reaction time from hours to minutes while maintaining 78% yield. Spray drying generates a stable polymorphic form (Form I) with 99.5% purity, critical for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide?

  • The compound is typically synthesized via condensation reactions between thiazolidinone precursors and substituted benzylidene or acetamide derivatives. For example, refluxing 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF, followed by quenching with water to precipitate the product . TLC (hexane:ethyl acetate, 9:1) is used to monitor reaction progress, and purification involves crystallization or solvent extraction .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Key techniques include:

  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups.
  • NMR (¹H/¹³C) to resolve aromatic protons (δ 6.5–8.0 ppm), ethoxy groups (δ 1.3–4.0 ppm), and thiazolidinone ring signals.
  • Mass spectrometry for molecular ion verification and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening its activity?

  • Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinases or inflammatory mediators). For example, analogs with thiazolidinone cores have shown anticancer activity via apoptosis induction .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products in the synthesis?

  • Employ Design of Experiments (DoE) for parameter optimization (e.g., solvent ratios, temperature, catalyst loading). Evidence from flow-chemistry studies suggests controlled reagent addition and real-time monitoring (e.g., inline IR) improve reproducibility . For this compound, DMF as a solvent enhances reactivity, while potassium carbonate aids in deprotonation .

Q. How to address contradictory biological activity data between this compound and its analogs?

  • Conduct structure-activity relationship (SAR) studies focusing on substituent effects. For instance:

Substituent on BenzylideneActivity TrendReference
4-Hydroxy-3-ethoxyHigh anticancer
4-FluorobenzylideneModerate antimicrobial
  • Differences may arise from electronic (e.g., electron-withdrawing groups) or steric effects altering target binding .

Q. What strategies are effective in improving solubility for in vivo studies?

  • Derivatize the acetamide moiety with polar groups (e.g., hydroxyl or amine) or formulate as a prodrug (e.g., ester derivatives). Co-solvents like PEG-400 or cyclodextrin inclusion complexes have been used for related thiazolidinones .

Q. How to design a robust assay for evaluating its interaction with protein targets?

  • Use molecular docking to predict binding sites (e.g., PPAR-γ for antidiabetic activity) followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements. Comparative studies with analogs like 4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid can highlight key interactions .

Methodological Notes

  • Contradiction Resolution : When spectral data (e.g., NMR splitting patterns) conflict with expected structures, employ 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .
  • Biological Replication : Use orthogonal assays (e.g., Western blotting alongside flow cytometry) to confirm mechanisms observed in initial screens .

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